molecular formula C22H21FN2O4S B2401934 (4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone CAS No. 1111032-02-0

(4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone

Katalognummer: B2401934
CAS-Nummer: 1111032-02-0
Molekulargewicht: 428.48
InChI-Schlüssel: GNJYIRXNNMESJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone is a useful research compound. Its molecular formula is C22H21FN2O4S and its molecular weight is 428.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, case studies, and detailed research findings.

Chemical Structure

The compound's structure is characterized by a quinoline core substituted with a morpholino group and a sulfonyl moiety. The presence of a fluorine atom at the 6-position of the quinoline ring enhances its pharmacological properties.

Biological Activity Overview

  • Anticancer Activity
    • Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, research highlighted the ability of similar compounds to inhibit the WNT/β-catenin signaling pathway, which is crucial in various cancers, including colon cancer. The compound showed promising results in inhibiting cell growth in vitro with an EC50 value indicating effective potency against specific cancer cell lines .
    • A structure-activity relationship (SAR) analysis demonstrated that modifications to the sulfonyl and morpholino groups could enhance anticancer efficacy. For example, compounds with specific substituents on the phenyl ring exhibited improved binding affinity to target proteins involved in tumorigenesis .
  • Antimicrobial Properties
    • The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .
    • A comparative study found that derivatives with similar structural features had varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, indicating that further optimization could lead to more potent antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study involving HCT116 colon cancer cells, the compound demonstrated an EC50 value of 7.1 ± 0.6 µM, indicating significant cytotoxicity. The mechanism was linked to increased reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL, suggesting moderate antibacterial activity. Modifications to the sulfonyl group were found to enhance this activity significantly .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications can affect the biological activity of this class of compounds:

ModificationBiological ActivityRemarks
Fluorine at 6-positionEnhanced potency against cancer cellsIncreases lipophilicity
Sulfonyl group variationAltered antimicrobial efficacyEssential for binding interactions
Morpholino substitutionImproved solubility and bioavailabilityFacilitates cellular uptake

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of quinoline derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including bacteria and fungi.

Case Study: Antibacterial Efficacy

A study published in RSC Advances examined a series of quinoline derivatives for their antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that specific derivatives exhibited Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/mL, suggesting strong antibacterial potential .

CompoundTarget PathogenMIC (µg/mL)
6dMycobacterium smegmatis6.25
9cPseudomonas aeruginosa12.5

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Tetrahydroquinoline derivatives have been studied for their ability to modulate inflammatory pathways through selective phosphodiesterase inhibition.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have indicated favorable bioavailability profiles for quinoline derivatives. For instance, related compounds demonstrated oral bioavailability rates of approximately 48% in mice and 32% in rats, suggesting potential for development as oral therapeutic agents.

Potential in Cancer Therapy

Quinoline derivatives are being explored for their anticancer properties. The ability to target specific cancer cell lines and inhibit tumor growth has been observed in various studies.

Case Study: Antitumor Activity

Research has indicated that certain quinoline compounds can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. This mechanism highlights their potential as chemotherapeutic agents .

Summary of Biological Activities

The following table summarizes the biological activities associated with (4-((3,5-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(morpholino)methanone:

Activity TypeDescriptionReference
AntibacterialEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa
Anti-inflammatoryModulates cAMP levels, reducing inflammation
AntitumorInduces apoptosis in cancer cell lines

Eigenschaften

IUPAC Name

[4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-14-9-15(2)11-17(10-14)30(27,28)21-18-12-16(23)3-4-20(18)24-13-19(21)22(26)25-5-7-29-8-6-25/h3-4,9-13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJYIRXNNMESJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.